(R)-Benzyl (1-(methylsulfonyl)propan-2-yl)carbamate
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Overview
Description
®-Benzyl (1-(methylsulfonyl)propan-2-yl)carbamate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a benzyl group, a methylsulfonyl group, and a carbamate moiety, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl (1-(methylsulfonyl)propan-2-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-amino-1-propanol, benzyl chloroformate, and methylsulfonyl chloride.
Protection of Amino Group: The amino group of ®-2-amino-1-propanol is protected using benzyl chloroformate to form ®-benzyl (2-hydroxypropyl)carbamate.
Sulfonylation: The hydroxyl group is then sulfonylated using methylsulfonyl chloride in the presence of a base such as triethylamine to yield ®-benzyl (1-(methylsulfonyl)propan-2-yl)carbamate.
Industrial Production Methods
In an industrial setting, the production of ®-Benzyl (1-(methylsulfonyl)propan-2-yl)carbamate may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature control, solvent selection, and reaction time to maximize yield and purity.
Purification Techniques: Implementing purification techniques like crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-Benzyl (1-(methylsulfonyl)propan-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the sulfonyl group or reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often utilized in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: Can produce amines or alcohols.
Substitution: Results in the formation of new carbamates or sulfonamides.
Scientific Research Applications
®-Benzyl (1-(methylsulfonyl)propan-2-yl)carbamate has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a building block for the construction of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ®-Benzyl (1-(methylsulfonyl)propan-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved can vary based on the compound’s structure and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
®-Benzyl (1-(methylsulfonyl)propan-2-yl)carbamate: can be compared to other carbamate derivatives such as:
Uniqueness
- Structural Features : The presence of the benzyl group, methylsulfonyl group, and carbamate moiety makes it unique compared to other carbamate derivatives.
- Chirality : The compound’s chirality adds an additional layer of complexity and potential specificity in its interactions with biological targets.
Properties
IUPAC Name |
benzyl N-[(2R)-1-methylsulfonylpropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-10(9-18(2,15)16)13-12(14)17-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGQMWVCEBJCSL-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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